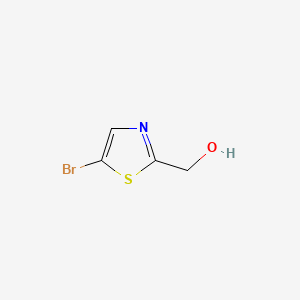

(5-Bromothiazol-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-1,3-thiazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNOS/c5-3-1-6-4(2-7)8-3/h1,7H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLWVPQHBVSVHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474607 | |

| Record name | (5-Bromothiazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911052-85-2 | |

| Record name | (5-Bromothiazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-bromo-1,3-thiazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(5-Bromothiazol-2-yl)methanol: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (5-Bromothiazol-2-yl)methanol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While experimental data for this specific molecule is limited in publicly available literature, this guide consolidates predicted data, general characteristics of related compounds, and outlines relevant experimental approaches.

Core Chemical Properties

This compound, with the CAS number 911052-85-2, is a brominated thiazole derivative featuring a hydroxymethyl group. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄H₄BrNOS | [1] |

| Molecular Weight | 194.05 g/mol | [1] |

| Predicted Boiling Point | 277.6 ± 20.0 °C | [1] |

| Predicted Density | 1.899 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 12.74 ± 0.10 | [1] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [1] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the thiazole proton, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton. The chemical shifts will be influenced by the electronegativity of the bromine, sulfur, and nitrogen atoms.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the three carbon atoms of the thiazole ring and one for the methylene carbon. The carbon attached to the bromine atom will likely appear at a lower field.

-

IR Spectroscopy: The infrared spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic C-H, C=N, and C-S stretching and bending vibrations of the thiazole ring will also be present.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

Synthesis and Reactivity

A definitive, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles and procedures reported for analogous compounds.

Conceptual Synthetic Workflow

A potential synthetic pathway could involve the bromination of a suitable thiazole precursor followed by the introduction or modification of the hydroxymethyl group.

Caption: Conceptual synthetic pathway for this compound.

Experimental Protocol: General Procedure for Bromination of a Thiazole Derivative

The following is a generalized protocol for the bromination of a thiazole ring, which could be adapted for the synthesis of this compound from 2-(hydroxymethyl)thiazole. This protocol is based on a known procedure for the synthesis of 2-amino-5-bromothiazole.[2]

Materials:

-

2-(Hydroxymethyl)thiazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-(hydroxymethyl)thiazole (1 equivalent) in acetonitrile in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Applications in Drug Discovery and Medicinal Chemistry

Thiazole-containing compounds are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[3] Derivatives of bromothiazoles, in particular, serve as versatile intermediates for the synthesis of more complex molecules with potential therapeutic applications.[4]

Role as a Synthetic Building Block

The bromine atom on the thiazole ring of this compound provides a reactive handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of diverse substituents at the 5-position of the thiazole ring, enabling the generation of libraries of novel compounds for biological screening. The hydroxymethyl group can also be further modified, for example, through oxidation to an aldehyde or carboxylic acid, or conversion to an ether or ester, to explore structure-activity relationships.

Potential Biological Activities

While specific biological data for this compound is not available, the broader class of thiazole derivatives has been extensively investigated and shown to possess a range of activities, including:

-

Antimicrobial Activity: Many thiazole derivatives exhibit potent antibacterial and antifungal properties.[5][6]

-

Anticancer Activity: The thiazole scaffold is present in several anticancer agents, and novel derivatives are continuously being explored for their antiproliferative effects.[7]

-

Anti-inflammatory Activity: Certain thiazole compounds have demonstrated anti-inflammatory properties.[8]

The logical workflow for exploring the potential of this compound in a drug discovery program is depicted below.

Caption: Workflow for the utilization of this compound in drug discovery.

Conclusion

This compound represents a valuable, yet underexplored, building block for medicinal chemistry and materials science. While a comprehensive experimental characterization is still needed, its predicted properties and the known reactivity of related compounds suggest its potential for the synthesis of novel, biologically active molecules. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential.

References

- 1. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]

- 3. jchemrev.com [jchemrev.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. jchemrev.com [jchemrev.com]

Technical Whitepaper: (5-Bromothiazol-2-yl)methanol (CAS 911052-85-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromothiazol-2-yl)methanol (CAS No. 911052-85-2) is a functionalized heterocyclic compound increasingly recognized for its potential as a key building block in medicinal chemistry and drug discovery. Its structural features, comprising a brominated thiazole ring and a primary alcohol, make it a versatile intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its emerging role in the development of targeted therapeutics, particularly as a component in Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1] The presence of the bromine atom and the thiazole nucleus imparts specific reactivity and potential for diverse chemical modifications. A summary of its key properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 911052-85-2 | [2] |

| Molecular Formula | C₄H₄BrNOS | [2] |

| Molecular Weight | 194.05 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Boiling Point | 277.6 ± 20.0 °C (Predicted) | [3] |

| Density | 1.899 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 12.74 ± 0.10 (Predicted) | [3] |

| Storage Conditions | 2–8 °C, under inert gas (Nitrogen or Argon) | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from the commercially available thiazole-2-carboxylic acid. The process involves the bromination of the thiazole ring followed by the reduction of the carboxylic acid group. A more direct route involves the reduction of 5-bromothiazole-2-carbaldehyde.

Synthesis of 5-Bromothiazole-2-carbaldehyde (Precursor)

While a specific, detailed protocol for the synthesis of 5-bromothiazole-2-carbaldehyde was not found in the immediate search, a general approach involves the formylation of 5-bromothiazole. This can often be accomplished using a Vilsmeier-Haack type reaction or by metal-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Reduction of 5-Bromothiazole-2-carbaldehyde

A direct and efficient method for the preparation of this compound involves the reduction of the corresponding aldehyde using a mild reducing agent such as sodium borohydride.[3]

Experimental Protocol:

-

Preparation of Reagents:

-

Prepare a solution of 5-bromothiazole-2-carbaldehyde (1.0 eq, 0.521 mmol, 0.100 g) in methanol (1.0 mL).

-

Prepare a solution of sodium borohydride (1.5 eq, 0.781 mmol, 0.030 g) in methanol (2.0 mL).

-

-

Reaction:

-

To the stirred solution of sodium borohydride in methanol, slowly add the solution of 5-bromothiazole-2-carbaldehyde dropwise.

-

After the addition is complete, allow the reaction mixture to stand at room temperature for 5 minutes.

-

Continue to stir the mixture for an additional 1 hour to ensure the completion of the reaction.

-

-

Work-up and Purification:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer further with ethyl acetate.

-

Combine all organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the product.

-

Yield: 66% (0.067 g) as a dark oil.[3] Analysis: LCMS analysis should show a [M+H]⁺ peak at m/z 195.9.[3]

Applications in Drug Discovery

Role as a Protein Degrader Building Block

This compound is categorized as a "Protein Degrader Building Block".[2] This classification strongly suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.

The this compound moiety can be incorporated into a PROTAC structure in several ways:

-

As part of the warhead: The thiazole ring can be a scaffold for a ligand that binds to the protein of interest (POI). The bromine atom provides a handle for further chemical modification to optimize binding affinity and selectivity.

-

As part of the linker: The molecule can be functionalized and extended to form the linker that connects the warhead to the E3 ligase ligand. The primary alcohol group is a convenient point for attachment.

Potential in "Healing Drugs"

Some suppliers have broadly categorized the application of this compound in "healing drugs".[1] While this is a non-specific classification, the thiazole ring is a well-known privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents with activities including anti-inflammatory, antimicrobial, and anticancer effects. The functional handles on this compound allow for its incorporation into lead compounds for various therapeutic areas.

Safety and Handling

This compound should be handled by trained professionals in a laboratory setting. Standard safety precautions should be observed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It is recommended to work in a well-ventilated area or a fume hood. Store the compound in a tightly sealed container at the recommended temperature of 2-8 °C under an inert atmosphere.[3]

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemists. Its straightforward synthesis from commercially available precursors and its strategic functionalization make it an attractive starting material for the development of novel therapeutics. Its emerging role in the field of targeted protein degradation highlights its potential to contribute to the next generation of precision medicines. Further research into its incorporation into specific PROTACs and other bioactive molecules is warranted to fully explore its therapeutic potential.

References

Technical Guide: (5-Bromothiazol-2-yl)methanol - Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on the molecular structure and properties of (5-Bromothiazol-2-yl)methanol. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data on this specific compound, including spectroscopic analyses and a specific synthesis protocol, is not publicly available at the time of this publication. The information presented herein is based on data from chemical suppliers and predicted properties.

Molecular Identity and Physical Properties

This compound is a substituted thiazole derivative. The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. In this compound, a bromine atom is substituted at the 5-position and a hydroxymethyl group (-CH₂OH) is at the 2-position of the thiazole ring.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 911052-85-2 | [1][2][3][4][5][6] |

| Molecular Formula | C₄H₄BrNOS | [1][6] |

| Molecular Weight | 194.05 g/mol | [1][6] |

| SMILES | OCC1=NC=C(Br)S1 | [7] |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Boiling Point | 277.6 ± 20.0 °C at 760 mmHg | [2][6] |

| Density | 1.899 ± 0.06 g/cm³ | [6] |

| pKa | 12.74 ± 0.10 | [6] |

Note: The data in Table 2 are predicted values and have not been experimentally verified in publicly available literature.

Molecular Structure

The structure of this compound consists of a central thiazole ring. The key structural features are:

-

A five-membered heterocyclic aromatic ring.

-

A bromine atom attached to carbon C5.

-

A hydroxymethyl group (-CH₂OH) attached to carbon C2.

The presence of the hydroxyl group suggests the molecule can act as a hydrogen bond donor and acceptor, which may influence its physical properties and biological interactions. The bromine atom introduces a site for potential further functionalization through various cross-coupling reactions, making it a potentially useful building block in medicinal chemistry.

Spectroscopic Data

A thorough search for experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound did not yield any publicly available spectra. While some chemical vendors indicate the availability of such data upon request, it is not present in the public domain. For researchers requiring this information, direct contact with chemical suppliers who list this compound may be necessary.

Synthesis

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not available in the current body of scientific literature. General methods for the synthesis of substituted thiazoles are well-documented and typically involve the Hantzsch thiazole synthesis or variations thereof, which condense a-haloketones with thioamides. However, a specific and reproducible protocol for this particular isomer has not been found.

Due to the absence of a published synthesis protocol, a workflow diagram for its preparation cannot be provided at this time.

Applications in Research and Drug Development

Thiazole derivatives are a well-established class of compounds in medicinal chemistry, with a wide range of biological activities. While specific applications for this compound are not documented, its structure suggests it could serve as a valuable intermediate in the synthesis of more complex molecules. The brominated thiazole core is a common motif in compounds developed for various therapeutic areas.

Conclusion

This compound is a commercially available substituted thiazole. While its basic molecular identity is established, there is a notable absence of publicly available, in-depth experimental data regarding its molecular structure and synthesis. Researchers and drug development professionals interested in utilizing this compound are advised to perform their own analytical characterization and to develop a synthetic route based on established methodologies for thiazole synthesis. Further research is required to fully elucidate the chemical and biological properties of this molecule.

References

- 1. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Bromo-5-(hydroxymethyl)thiazole | [frontierspecialtychemicals.com]

- 5. 911052-85-2|this compound|BLD Pharm [bldpharm.com]

- 6. 2-(5-BroMo-1,3-thiazol-2-yl)propan-2-ol | 879488-37-6 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

In-depth Technical Guide: Synthesis of (5-Bromothiazol-2-yl)methanol from 2-Aminothiazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a multi-step synthetic route for the preparation of (5-Bromothiazol-2-yl)methanol, a valuable heterocyclic building block, starting from 2-aminothiazole. The synthesis involves electrophilic bromination, a Sandmeyer reaction to install a second bromo group, selective metallation followed by formylation, and final reduction to the target alcohol.

Overall Synthetic Pathway

The synthesis is accomplished via a four-step sequence:

-

Step 1: Electrophilic Bromination. Introduction of a bromine atom at the C5 position of 2-aminothiazole to yield 2-amino-5-bromothiazole.

-

Step 2: Sandmeyer Diazotization and Bromination. Conversion of the 2-amino group of 2-amino-5-bromothiazole into a diazonium salt, which is subsequently displaced by bromide using a copper(I) catalyst to form 2,5-dibromothiazole.[1][2]

-

Step 3: Regioselective Formylation. Selective metal-halogen exchange at the more reactive C2 position of 2,5-dibromothiazole, followed by quenching with N,N-dimethylformamide (DMF) to yield 5-bromo-2-thiazolecarboxaldehyde.[3]

-

Step 4: Aldehyde Reduction. Reduction of the aldehyde functionality to a primary alcohol, affording the final product, this compound.

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of 2-Amino-5-bromothiazole (Intermediate I)

This step involves the direct electrophilic bromination of the electron-rich thiazole ring.

Experimental Protocol

-

Cool a solution of 2-aminothiazole (4.0 g, 40 mmol) in 160 mL of acetic acid to 0 °C in an ice bath.[4]

-

Slowly add bromine (4.1 mL, 80 mmol) dropwise to the stirred solution, maintaining the temperature at 0 °C.[4]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.[4]

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture by adding saturated sodium bicarbonate (NaHCO₃) solution until the pH is between 7 and 8.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).[4][5]

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[4]

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 2-amino-5-bromothiazole.[4]

Quantitative Data: Step 1

| Parameter | Value | Reference |

| Starting Material | 2-Aminothiazole (40 mmol) | [4] |

| Product | 2-Amino-5-bromothiazole | [4] |

| Yield | ~75% | [4] |

| Appearance | White solid | [6] |

| Melting Point | 165 °C (decomposes) | [6] |

Step 2: Synthesis of 2,5-Dibromothiazole (Intermediate II)

This transformation is achieved via a Sandmeyer reaction, which converts the primary amino group into a bromo group through a diazonium salt intermediate.[1][2]

Experimental Protocol

-

Dissolve 2-amino-5-bromothiazole (5.37 g, 30 mmol) and copper(II) bromide (CuBr₂, 8.0 g, 36 mmol) in acetonitrile (60 mL).[7]

-

Stir the mixture at room temperature.[7]

-

Slowly add n-butyl nitrite (4.3 mL, 36 mmol) to the reaction mixture.[7]

-

Heat the mixture to 60-65 °C and maintain for 15-30 minutes, monitoring for the cessation of nitrogen gas evolution.[1]

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain 2,5-dibromothiazole.

Quantitative Data: Step 2

| Parameter | Value | Reference |

| Starting Material | 2-Amino-5-bromothiazole (30 mmol) | N/A |

| Product | 2,5-Dibromothiazole | N/A |

| Yield | ~70-80% | [1][7] |

| Appearance | Solid | [8] |

Sandmeyer Reaction Mechanism

Caption: Key steps in the copper-catalyzed Sandmeyer reaction mechanism.

Step 3: Synthesis of 5-Bromo-2-thiazolecarboxaldehyde (Intermediate III)

This step utilizes a halogen-metal exchange, preferentially at the C2 position, to form a Grignard reagent, which is then trapped with an electrophilic formylating agent.[3]

Experimental Protocol

-

In a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium turnings (0.87 g, 36 mmol) to 20 mL of anhydrous tetrahydrofuran (THF).

-

Prepare a solution of 2,5-dibromothiazole (7.28 g, 30 mmol) in 80 mL of anhydrous THF.

-

Add a small portion of the dibromothiazole solution to the magnesium. If the reaction does not initiate, add a crystal of iodine or gently warm the flask.

-

Once initiated, add the remaining dibromothiazole solution dropwise to maintain a gentle reflux.

-

After the addition, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

Cool the resulting solution of 5-bromo-thiazol-2-ylmagnesium bromide to -10 °C.[3]

-

Slowly add N,N-dimethylformamide (DMF) (2.8 mL, 36 mmol) dropwise, keeping the temperature below 0 °C.[3]

-

Stir the reaction at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by carefully pouring it into a cold saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x 75 mL), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Purify by column chromatography to yield 5-bromo-2-thiazolecarboxaldehyde.

Quantitative Data: Step 3

| Parameter | Value | Reference |

| Starting Material | 2,5-Dibromothiazole (30 mmol) | N/A |

| Product | 5-Bromo-2-thiazolecarboxaldehyde | |

| Yield | High (as per patent claims) | [3] |

| Appearance | Solid | |

| Melting Point | 108-113 °C |

Step 4: Synthesis of this compound (Final Product)

The final step is a straightforward reduction of the aldehyde to the corresponding primary alcohol using a mild reducing agent like sodium borohydride.

Experimental Protocol

-

Dissolve 5-bromo-2-thiazolecarboxaldehyde (3.84 g, 20 mmol) in 100 mL of methanol in an Erlenmeyer flask.

-

Cool the solution in an ice bath to 0 °C.

-

Add sodium borohydride (NaBH₄) (0.83 g, 22 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction by slowly adding 20 mL of water.

-

Remove most of the methanol under reduced pressure.

-

Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to give the crude product.

-

Purify by recrystallization or column chromatography to obtain pure this compound.

Quantitative Data: Step 4

| Parameter | Value | Reference |

| Starting Material | 5-Bromo-2-thiazolecarboxaldehyde (20 mmol) | N/A |

| Product | This compound | N/A |

| Yield | >90% (Typical for NaBH₄ reductions) | N/A |

| Appearance | Solid | N/A |

Summary of Quantitative Data

| Step | Starting Material | Product | Typical Yield |

| 1 | 2-Aminothiazole | 2-Amino-5-bromothiazole | ~75%[4] |

| 2 | 2-Amino-5-bromothiazole | 2,5-Dibromothiazole | ~70-80%[1][7] |

| 3 | 2,5-Dibromothiazole | 5-Bromo-2-thiazolecarboxaldehyde | High[3] |

| 4 | 5-Bromo-2-thiazolecarboxaldehyde | This compound | >90% |

| Overall | 2-Aminothiazole | This compound | ~50-60% (Estimated) |

References

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]

- 4. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-Amino-5-bromothiazole | 3034-22-8 [chemicalbook.com]

- 7. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

Spectroscopic Profile of (5-Bromothiazol-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromothiazol-2-yl)methanol is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the thiazole scaffold in numerous biologically active molecules. Accurate and comprehensive spectroscopic data is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound, which are critical steps in any drug development pipeline. This technical guide provides a detailed overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is presented in a structured format to facilitate easy reference and comparison. Furthermore, detailed experimental protocols for acquiring such data are provided, alongside a visual representation of the analytical workflow.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous chemical structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | Singlet | 1H | H4 (thiazole ring) |

| ~4.80 | Singlet | 2H | -CH₂- |

| ~2.50 | Broad Singlet | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ = 77.16 ppm for CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C2 (thiazole ring) |

| ~145 | C4 (thiazole ring) |

| ~120 | C5 (thiazole ring) |

| ~60 | -CH₂- |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Medium | O-H stretch (alcohol) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1600 | Medium | C=N stretch (thiazole ring) |

| ~1450 | Medium | C=C stretch (thiazole ring) |

| 1300 - 1000 | Strong | C-O stretch (alcohol) |

| ~700 | Medium to Strong | C-S stretch (thiazole ring) |

| 600 - 500 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 209/211 | High | [M]⁺ (Molecular ion peak, bromine isotopes) |

| 180/182 | Medium | [M - CH₂OH]⁺ |

| 130 | Medium | [M - Br]⁺ |

| 102 | Medium | [M - Br - CO]⁺ |

| 79/81 | High | [Br]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small, solid sample of this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal should be acquired prior to sample analysis.

-

-

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

The resulting spectrum is typically displayed in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

-

-

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A mass spectrometer with an Electron Ionization (EI) source.

-

Sample Introduction: Direct infusion or via Gas Chromatography (GC-MS).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 50-500.

-

-

Data Processing:

-

The software generates a mass spectrum, which is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).

-

Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be clearly visible for bromine-containing fragments.[1]

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

(5-Bromothiazol-2-yl)methanol: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of (5-Bromothiazol-2-yl)methanol, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of direct quantitative data in public literature, this document outlines recommended experimental protocols for determining these crucial physicochemical properties. It also presents general stability characteristics of the thiazole ring system under various stress conditions. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information and methodologies to effectively handle, formulate, and analyze this compound.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a brominated thiazole ring with a hydroxymethyl substituent, makes it a versatile building block for the synthesis of a wide range of biologically active molecules. Understanding the solubility and stability of this intermediate is paramount for its efficient use in synthetic processes, for the development of stable formulations, and for ensuring the accuracy of analytical methods. This guide provides a framework for establishing these key parameters.

Physicochemical Properties

While specific experimental data for this compound is scarce, some general properties can be inferred from its structure and information on related compounds.

| Property | Predicted/Inferred Value/Information | Source/Justification |

| Molecular Formula | C₄H₄BrNOS | |

| Molecular Weight | 194.05 g/mol | |

| Appearance | Likely a solid at room temperature | Based on similar structures |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | General recommendation for brominated heterocyclic compounds to prevent degradation. |

Solubility Profile

Table 3.1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Determination |

| Water | 25 | Data not available | Shake-flask method |

| Methanol | 25 | Data not available | Shake-flask method |

| Ethanol | 25 | Data not available | Shake-flask method |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Shake-flask method |

| Acetonitrile | 25 | Data not available | Shake-flask method |

| Dichloromethane | 25 | Data not available | Shake-flask method |

| Acetone | 25 | Data not available | Shake-flask method |

Note: The above table is a template. Researchers should determine these values experimentally.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of a compound.

3.1.1. Materials

-

This compound

-

Selected solvents (e.g., Water, Methanol, Ethanol, DMSO, Acetonitrile, Dichloromethane, Acetone) of appropriate purity

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Filtration device (e.g., 0.45 µm PTFE syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

3.1.2. Procedure

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility in mg/mL.

Caption: Workflow for solubility determination.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and use in chemical reactions and formulations. While a specific, validated stability-indicating assay for this compound is not publicly available, forced degradation studies can be conducted to understand its degradation pathways.

Forced Degradation Studies

Forced degradation studies, or stress testing, are performed to accelerate the degradation of a compound under conditions more severe than standard storage conditions. This helps to identify potential degradation products and develop stability-indicating analytical methods.

Table 4.1: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Time | Temperature | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 hours | 60°C | Hydrolysis of the hydroxymethyl group, cleavage of the thiazole ring. |

| Base Hydrolysis | 0.1 M NaOH | 24, 48, 72 hours | 60°C | Hydrolysis of the hydroxymethyl group, cleavage of the thiazole ring. |

| Oxidation | 3% H₂O₂ | 24, 48, 72 hours | Room Temperature | Oxidation of the sulfur atom, degradation of the thiazole ring. |

| Thermal Degradation | Solid State | 48 hours | 105°C | General decomposition. |

| Photostability | UV light (254 nm) and visible light | As per ICH Q1B | Room Temperature | Photolytic cleavage or rearrangement. |

Experimental Protocol for a Forced Degradation Study

4.2.1. Materials

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents (e.g., methanol, acetonitrile, water)

-

Volumetric flasks and pipettes

-

pH meter

-

Heating block or water bath

-

Photostability chamber

-

HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

4.2.2. Procedure

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: Mix a known volume of the stock solution with an equal volume of 0.1 M HCl. Heat the mixture at 60°C for specified time points. After each time point, cool the sample and neutralize it with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix a known volume of the stock solution with an equal volume of 0.1 M NaOH. Heat the mixture at 60°C for specified time points. After each time point, cool the sample and neutralize it with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix a known volume of the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature for specified time points.

-

Thermal Degradation: Place a known amount of solid this compound in an oven at 105°C for 48 hours. After exposure, dissolve the solid in the mobile phase for analysis.

-

Photolytic Degradation: Expose a solution of this compound to UV and visible light according to ICH Q1B guidelines. A control sample should be kept in the dark.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method. A DAD or MS detector is recommended to identify and characterize any degradation products.

Caption: Forced degradation study workflow.

Development of a Stability-Indicating Analytical Method

A crucial aspect of stability testing is the use of a validated analytical method that can separate the parent compound from its degradation products. A reverse-phase HPLC method is generally suitable for this purpose.

Table 5.1: Recommended Starting HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid or ammonium acetate buffer) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | Determined by UV scan (e.g., 254 nm) |

| Injection Volume | 10 µL |

This method will require optimization and validation according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose.

Conclusion

While specific quantitative data on the solubility and stability of this compound is not widely published, this technical guide provides a robust framework for researchers to experimentally determine these critical parameters. By following the outlined protocols for solubility determination and forced degradation studies, scientists can gain a thorough understanding of the physicochemical properties of this important building block. The development of a validated stability-indicating analytical method is essential for accurate assessment and is a key component of any comprehensive study. The information generated through these studies will be invaluable for the successful application of this compound in drug discovery and development.

The Thiazole Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of thiazole chemistry, its synthesis, and its profound impact on drug discovery, with a focus on anticancer, antiviral, and anti-inflammatory applications.[1][2][3]

The Thiazole Moiety: Physicochemical Properties and Biological Significance

The thiazole nucleus is characterized by its planar structure and π-electron delocalization, contributing to its aromaticity.[4] The presence of both a sulfur and a nitrogen atom imparts distinct electronic features, allowing for a range of intermolecular interactions with biological targets.[5] This versatile scaffold is found in numerous natural products, most notably thiamine (Vitamin B1), and is a key component of many synthetic drugs.[2][6] The thiazole ring's ability to serve as a bioisosteric replacement for other functional groups further enhances its utility in drug design.

Synthesis of Thiazole Derivatives: Key Methodologies

The construction of the thiazole ring can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern on the thiazole core.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is the most widely employed method for the preparation of thiazoles.[7] It involves the condensation of an α-haloketone with a thioamide.[7]

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

-

Materials: 2-bromoacetophenone, thiourea, methanol, 5% sodium carbonate solution.

-

Procedure:

-

In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Add 5 mL of methanol and a magnetic stir bar.

-

Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.

-

Filter the resulting precipitate using a Buchner funnel.

-

Wash the filter cake with water.

-

Allow the solid product to air dry.

-

Characterize the product by determining its mass, percent yield, melting point, and by techniques such as TLC and NMR spectroscopy.[1]

-

Cook-Heilborn Synthesis

The Cook-Heilborn synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[8][9][10]

General Reaction Scheme:

The mechanism involves the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of the sulfur-containing reagent, followed by an intramolecular cyclization and tautomerization to yield the 5-aminothiazole product.[8]

Tcherniac's Synthesis

Tcherniac's synthesis is a method for preparing 2-substituted thiazoles. It involves the hydrolysis of α-thiocyanoketones with an acid or treatment with sulfur compounds.[9]

Thiazole in Drug Discovery: Therapeutic Applications

The versatility of the thiazole scaffold is evident in its wide range of pharmacological activities. Thiazole-containing compounds have been successfully developed as anticancer, antiviral, and anti-inflammatory agents.

Anticancer Activity

Numerous thiazole derivatives have demonstrated potent anticancer activity by targeting various signaling pathways involved in cell proliferation, survival, and angiogenesis.[11][12][13]

Dasatinib: A Thiazole-Containing Kinase Inhibitor

Dasatinib is a multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[5][14] Its primary mechanism of action involves the inhibition of the BCR-ABL fusion protein, the hallmark of Philadelphia chromosome-positive leukemias.[14][15]

Signaling Pathway of Dasatinib in CML

Caption: Dasatinib inhibits the BCR-ABL kinase, blocking downstream signaling and cell proliferation.

Quantitative Data: Anticancer Activity of Thiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole-naphthalene derivative 5b | MCF-7 | 0.48 ± 0.03 | [16] |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one 4c | MCF-7 | 2.57 ± 0.16 | [11][13][16] |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one 4c | HepG2 | 7.26 ± 0.44 | [11][13] |

| Thiazolyl-pyrazoline derivative 10b | MCF-7 | 3.12 ± 0.21 | [16] |

| Amide-functionalized aminothiazole-benzazole analog 6b | MCF-7 | 17.2 ± 1.9 | [16] |

| Urea-functionalized aminothiazole-benzazole analog 8a | MCF-7 | 9.6 ± 0.6 | [16] |

| 2,4-dioxothiazolidine derivative 22 | MCF-7 | 1.21 ± 0.04 | [16] |

| Thiazole-coumarin hybrid 6a | MCF-7 | 2.15 ± 0.12 | [16] |

Antiviral Activity

The thiazole moiety is a key structural feature in several antiviral drugs, most notably the HIV protease inhibitor Ritonavir.

Ritonavir: A Thiazole-Containing HIV Protease Inhibitor

Ritonavir is an antiretroviral drug used to treat HIV/AIDS.[17] It functions as a competitive inhibitor of the HIV protease, an enzyme essential for the cleavage of viral polyproteins into functional proteins required for viral maturation.[2][18] By blocking the active site of the protease, Ritonavir leads to the production of immature, non-infectious viral particles.[2][19]

Experimental Workflow: HIV Protease Inhibition Assay

Caption: Workflow for determining the inhibitory activity of thiazole compounds against HIV protease.

Quantitative Data: Ritonavir

| Parameter | Value | Reference |

| Ki (HIV-1 Protease) | 0.36 nM | [18] |

| Ki (HIV-2 Protease) | 3.7 nM | [18] |

| EC50 (in vitro) | 0.02 µM | [19] |

| Protein Binding | 98-99% | [19] |

| Half-life | 3-5 hours | [19] |

| Metabolism | Primarily CYP3A4 | [4] |

Anti-inflammatory Activity

Thiazole derivatives have also been developed as potent anti-inflammatory agents. Meloxicam, a non-steroidal anti-inflammatory drug (NSAID), features a thiazole ring and exhibits its therapeutic effect through the inhibition of cyclooxygenase (COX) enzymes.

Meloxicam: A Thiazole-Containing COX Inhibitor

Meloxicam preferentially inhibits COX-2 over COX-1.[6][20] COX-2 is an inducible enzyme that plays a major role in mediating the inflammatory response, while COX-1 is a constitutive enzyme involved in physiological functions such as protecting the gastric mucosa.[4][20] By selectively inhibiting COX-2, meloxicam reduces the production of pro-inflammatory prostaglandins with a lower incidence of gastrointestinal side effects compared to non-selective NSAIDs.[6][20]

Signaling Pathway of COX-2 in Inflammation

Caption: Meloxicam inhibits the COX-2 enzyme, reducing prostaglandin synthesis and inflammation.

Quantitative Data: Meloxicam

| Parameter | Value | Reference |

| Bioavailability | 89% | [21] |

| Protein Binding | >99.5% | [12][22] |

| Half-life | ~20 hours | [12][22] |

| Metabolism | CYP2C9 and CYP3A4 | [18] |

| Total Plasma Clearance | 0.42-0.48 L/h | [12][22] |

Structure-Activity Relationship (SAR) of Thiazole Derivatives

The biological activity of thiazole-containing compounds is highly dependent on the nature and position of substituents on the thiazole ring. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these drug candidates. For instance, in a series of 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors, the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent CK2 inhibitory activity while significantly increasing antiproliferative activity.[23]

Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cell lines.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours.

-

Compound Treatment: Add serial dilutions of the thiazole compound to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[16][24][25][26][27]

Antimicrobial Susceptibility Testing

The antimicrobial activity of thiazole derivatives can be evaluated using methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

Protocol (Broth Microdilution):

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension.

-

Serial Dilutions: Prepare two-fold serial dilutions of the thiazole compounds in a 96-well microtiter plate containing appropriate broth.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The thiazole scaffold continues to be a highly valuable and versatile platform in drug discovery. Its presence in a wide range of clinically successful drugs is a testament to its favorable physicochemical and pharmacological properties. A thorough understanding of its synthesis, biological activities, and structure-activity relationships is essential for the rational design of novel and effective thiazole-based therapeutic agents. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working to harness the full potential of thiazole chemistry in the development of next-generation medicines. potential of thiazole chemistry in the development of next-generation medicines.

References

- 1. iverson.cm.utexas.edu [iverson.cm.utexas.edu]

- 2. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 3. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 9. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Ritonavir Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 16. benchchem.com [benchchem.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. nbinno.com [nbinno.com]

- 19. Ritonavir - Wikipedia [en.wikipedia.org]

- 20. journals.asm.org [journals.asm.org]

- 21. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A review of the clinical pharmacokinetics of meloxicam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pnas.org [pnas.org]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. researchgate.net [researchgate.net]

- 27. COX-2 is required to mediate crosstalk of ROS-dependent activation of MAPK/NF-κB signaling with pro-inflammatory response and defense-related NO enhancement during challenge of macrophage-like cell line with Giardia duodenalis | PLOS Neglected Tropical Diseases [journals.plos.org]

An In-depth Technical Guide on the Physical and Chemical Characteristics of Brominated Thiazoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of brominated thiazoles. These halogenated heterocyclic compounds are pivotal intermediates in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Their unique reactivity and structural features make them valuable synthons for creating diverse molecular architectures. This document summarizes key quantitative data, details important experimental protocols, and visualizes fundamental synthetic pathways to facilitate research and development in this area.

Physical and Spectroscopic Properties of Brominated Thiazoles

The physical and spectroscopic properties of brominated thiazoles are crucial for their identification, purification, and application in synthesis. The following tables consolidate available data for several common brominated thiazole derivatives.

Table 1: Physical Properties of Selected Brominated Thiazoles

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 2-Bromothiazole | 3034-53-5 | C₃H₂BrNS | 164.02 | - | 171[1][2] | 1.82 (at 25 °C)[1] | 1.593[1] |

| 4-Bromothiazole | 34259-99-9 | C₃H₂BrNS | 164.03 | - | 190[3] | - | - |

| 5-Bromothiazole | 3034-55-7 | C₃H₂BrNS | 164.02 | 131-132 | 197.4±13.0 at 760 mmHg[4] | 1.835 (at 25 °C) | 1.5955 |

| 2,4-Dibromothiazole | 4175-77-3 | C₃HBr₂NS | 242.92 | 80-84[5] | - | - | - |

| 2-Bromothiazole-4-carboxaldehyde | 5198-80-1 | C₄H₂BrNOS | 192.03 | 126-132[6] | - | - | - |

| 4-Bromothiazole-2-carboxaldehyde | 167366-05-4 | C₄H₂BrNOS | 192.03 | 66-70 | - | - | - |

Table 2: Spectroscopic Data for Selected Brominated Thiazoles

| Compound | 1H NMR (δ ppm, Solvent) | 13C NMR (δ ppm, Solvent) | IR (cm⁻¹) | Mass Spec (m/z) |

| 4-(4-Bromophenyl)thiazol-2-amine | 6.9 (s, 2H, NH₂), 6.9-7.8 (m, Ar-H & thiazole-H) (CDCl₃)[7] | 109.4, 109.6, 120.4, 122.2, 128.7, 150.3, 150.8, 172.4 (CDCl₃)[7] | 3113 (C-H skel.), 1632 (C=N), 1586 (C=C skel.), 817 (N-H str.), 725 (C-S), 666 (C-Br str.)[7] | - |

| 4-(4-Bromophenyl)-2-mercaptothiazole | 3.46 (s, 1H, SH), 7.37 (s, 1H, H-5), 7.61-7.63 (d, 2H), 7.67-7.69 (d, 2H) (CDCl₃) | 121.23, 130.65, 134.88, 136.92, 138.02, 138.84, 151.75, 158.46, 168.35 (CDCl₃) | 3128, 3050, 1628, 1401, 1259, 1180, 746 | 272.91, 270.83 (94.2%), 272.61 (11.3%) |

| 2,4-Dibromothiazole | 7.21 (s, 1H) (CDCl₃)[8] | - | - | - |

Chemical Reactivity and Synthetic Protocols

Brominated thiazoles are versatile building blocks in organic synthesis, primarily due to the reactivity of the carbon-bromine bond, which allows for a variety of functionalization reactions.

Synthesis of Brominated Thiazoles

Several methods are employed for the synthesis of brominated thiazoles, with the choice of method depending on the desired substitution pattern and the nature of the starting material.

This two-step protocol is a classic and reliable method for preparing substituted 2-amino-5-bromothiazoles.[9]

Step 1: Synthesis of 2-Amino-4-substituted-thiazole

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the appropriate α-bromoketone (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

-

Heat the mixture to reflux with stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water).

Step 2: Selective Bromination at the 5-position

-

In a clean, dry round-bottom flask, dissolve the 2-aminothiazole derivative (1 equivalent) in acetonitrile.

-

Add copper(II) bromide (CuBr₂) (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Once the starting material is consumed, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

This method provides a transition-metal-free route to brominated thiazoles from readily available thiazole carboxylic acids.[10][11]

-

Dissolve the thiazole carboxylic acid (1 equivalent) in a mixture of sodium hydroxide and water.

-

Add tetra-butylammonium tribromide (1.5 equivalents) as the bromine source.

-

Stir the reaction mixture at room temperature for approximately one hour.

-

The analytically pure product often precipitates from the reaction mixture and can be collected by filtration.

-

If necessary, the product can be further purified by recrystallization (e.g., from methanol).

Cross-Coupling Reactions of Brominated Thiazoles

The C-Br bond in brominated thiazoles is readily activated by palladium catalysts, making them excellent substrates for a variety of cross-coupling reactions to form new C-C bonds.

The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond between a terminal alkyne and the brominated thiazole.[12]

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the brominated thiazole (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).

-

Add an anhydrous solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents) and the terminal alkyne (1.1-1.5 equivalents) via syringe.

-

Stir the reaction mixture at room temperature or heat as required (e.g., 40-80 °C), monitoring the progress by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Wash the mixture with water or a saturated aqueous solution of ammonium chloride.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Biological Significance and Signaling Pathways

Thiazole derivatives, including brominated analogs, are of significant interest in drug discovery due to their wide range of biological activities.[9] Many thiazole-containing compounds have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Brominated thiazoles serve as crucial intermediates in the synthesis of these kinase inhibitors. The bromine atom can be strategically replaced with other functional groups through cross-coupling reactions to optimize binding to the target kinase.

Representative Signaling Pathway: Kinase Inhibition

The diagram below illustrates a generalized signaling pathway and the role of a thiazole-based inhibitor. In many cancers, receptor tyrosine kinases (RTKs) are overactive, leading to uncontrolled cell proliferation and survival. Thiazole-based inhibitors can block the ATP-binding site of these kinases, thereby inhibiting downstream signaling.

Caption: Generalized kinase signaling pathway and the inhibitory action of a thiazole-based compound.

Experimental and Synthetic Workflows

The synthesis and functionalization of brominated thiazoles often follow a logical workflow, starting from simple precursors and leading to complex, biologically active molecules.

Workflow for Synthesis and Functionalization

The following diagram outlines a typical experimental workflow for the synthesis of a functionalized thiazole derivative starting from a brominated intermediate.

Caption: A typical workflow for the synthesis and functionalization of brominated thiazoles.

This guide provides a foundational understanding of the physical and chemical properties of brominated thiazoles, essential for their effective use in research and development. The provided data and protocols serve as a starting point for further exploration and application of these versatile heterocyclic compounds.

References

- 1. 2-ブロモチアゾール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Bromothiazole | 3034-53-5 [chemicalbook.com]

- 3. 4-Bromothiazole | 34259-99-9 [chemicalbook.com]

- 4. 5-Bromothiazole | CAS#:3034-55-7 | Chemsrc [chemsrc.com]

- 5. 2,4-Dibromothiazole 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Bromothiazole-4-carboxaldehyde 5198-80-1 [sigmaaldrich.com]

- 7. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,4-Dibromothiazole | 4175-77-3 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. beilstein-archives.org [beilstein-archives.org]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety and Handling of (5-Bromothiazol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for (5-Bromothiazol-2-yl)methanol (CAS No. 911052-85-2). The information is intended to support laboratory safety and procedural planning for professionals in research and drug development.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| GHS Classification | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | H335 | May cause respiratory irritation.[1] |

Signal Word: Warning

GHS Pictogram:

Physical and Chemical Properties

The available data for the physical and chemical properties of this compound are largely predicted.

| Property | Value | Source |

| Molecular Formula | C4H4BrNOS | [2][3] |

| Molecular Weight | 194.05 g/mol | [2][3] |

| Appearance | White powder | [4] |

| Boiling Point | 277.6 ± 20.0 °C (Predicted) | [5] |

| Density | 1.899 ± 0.06 g/cm³ (Predicted) | [5] |

Safe Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential.

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is recommended. |

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or vapors.

-

Wash hands thoroughly after handling.

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Keep away from heat, sparks, and open flames.

Storage Conditions

-

Store in a tightly closed container.[3]

-

Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[3][5]

-

Incompatible with strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Wash the affected area with soap and water. Seek medical attention if irritation persists.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Unsuitable Extinguishing Media: A solid water jet may be ineffective.[2]

-

Specific Hazards: Emits toxic fumes under fire conditions.[2]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment (see Section 3.1). Ensure adequate ventilation.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal. Clean the spill area with soap and water.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the material to enter the environment.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a general workflow for handling hazardous chemicals and the logical relationships in assessing and mitigating risks.

Caption: General workflow for handling hazardous chemicals.

References

- 1. chemical-label.com [chemical-label.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 911052-85-2|this compound|BLD Pharm [bldpharm.com]

- 4. This compound, CasNo.911052-85-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 5. This compound CAS#: 911052-85-2 [m.chemicalbook.com]

- 6. This compound, CasNo.911052-85-2 KAISA GROUP INC United States [kaisagroup.lookchem.com]

- 7. This compound, CasNo.911052-85-2 Hangzhou Johoo Chemical Co., Ltd China (Mainland) [johoochem.lookchem.com]

Methodological & Application

Synthesis and Applications of (5-Bromothiazol-2-yl)methanol Derivatives in Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-containing compounds are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The (5-Bromothiazol-2-yl)methanol scaffold is a valuable building block for the synthesis of novel derivatives. The bromine atom at the 5-position serves as a versatile handle for further functionalization through cross-coupling reactions, while the hydroxyl group at the 2-position allows for the introduction of diverse functionalities through etherification, esterification, and amination. This document provides detailed protocols for the synthesis of this compound and its derivatives, along with their potential applications in cancer therapy, particularly as kinase inhibitors.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process starting from the commercially available 2-aminothiazole. The first step involves the bromination of 2-aminothiazole to yield 2-amino-5-bromothiazole. The amino group is then converted to a hydroxyl group via a Sandmeyer-type reaction, followed by reduction of the resulting carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromothiazole-2-carboxylic acid

This protocol is adapted from a general procedure for the diazotization of 2-aminothiazoles followed by carboxylation.

Materials:

-

2-Amino-5-bromothiazole

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Water

Procedure:

-

A solution of 2-amino-5-bromothiazole (1 equivalent) in 48% HBr is cooled to 0 °C.

-

A solution of sodium nitrite (1.1 equivalents) in water is added dropwise while maintaining the temperature below 5 °C.

-

The resulting diazonium salt solution is slowly added to a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water at 60 °C.

-

The reaction mixture is heated at 80 °C for 1 hour.

-

After cooling to room temperature, the mixture is made strongly basic with NaOH solution and heated to reflux for 4 hours to hydrolyze the nitrile.

-

The solution is cooled, and any solid is filtered off. The filtrate is acidified with concentrated HCl to precipitate the carboxylic acid.

-

The solid is collected by filtration, washed with cold water, and dried to afford 5-bromothiazole-2-carboxylic acid.

Protocol 2: Synthesis of this compound

This protocol describes the reduction of the carboxylic acid to the corresponding alcohol using lithium aluminum hydride (LiAlH₄).

Materials:

-

5-Bromothiazole-2-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-